molecular formula C12H16O2 B13918278 trans-2-(Benzyloxymethyl)cyclobutanol

trans-2-(Benzyloxymethyl)cyclobutanol

Cat. No.: B13918278
M. Wt: 192.25 g/mol
InChI Key: UVPHYUXOZOKSCJ-NEPJUHHUSA-N
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Description

trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: is an organic compound that belongs to the class of cyclobutanols. It is characterized by a cyclobutane ring with a benzyloxymethyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the trans configuration, with the (1S,2R) designation indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.

    Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using a benzyloxymethyl halide and a suitable nucleophile.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

    Substitution: Formation of cyclobutane derivatives with substituted functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.

Medicine:

    Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.

Comparison with Similar Compounds

    trans-(1S,2R)-2-(hydroxymethyl)cyclobutanol: Similar structure but lacks the benzyloxymethyl group.

    cis-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: Similar structure but with different stereochemistry.

    trans-(1S,2R)-2-(methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.

Uniqueness: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol is unique due to its specific stereochemistry and the presence of the benzyloxymethyl group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

UVPHYUXOZOKSCJ-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O

Origin of Product

United States

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